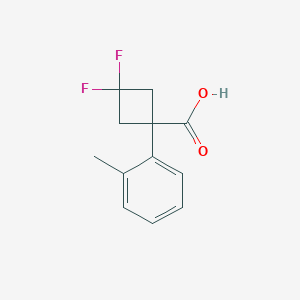

3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C12H12F2O2 |

|---|---|

Molecular Weight |

226.22 g/mol |

IUPAC Name |

3,3-difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H12F2O2/c1-8-4-2-3-5-9(8)11(10(15)16)6-12(13,14)7-11/h2-5H,6-7H2,1H3,(H,15,16) |

InChI Key |

YAIPUURVDIFQGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2(CC(C2)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Core Formation

The core structure of the target molecule, a cyclobutane ring bearing fluorine substituents and a phenyl group, can be synthesized via several approaches:

Photochemical [2+2] Cycloaddition: This classical method involves the photochemical cycloaddition of alkenes or alkynes, often with fluorinated precursors, to generate cyclobutane rings. For example, the photolytic cycloaddition of fluorinated olefins with aromatic derivatives under UV irradiation has been reported to produce fluorocyclobutanes with high regio- and stereoselectivity.

Radical-Mediated Cyclization: Recent advances utilize radical initiators and fluorinated radical precursors to induce intramolecular cyclization, enabling the formation of fluorinated cyclobutanes with controlled substitution patterns.

Transition Metal-Catalyzed Cyclization: Palladium or nickel catalysis facilitates the cyclization of appropriately functionalized precursors, such as halogenated fluorinated alkyl chains, to form the cyclobutane ring. Such methods are advantageous for their regioselectivity and scalability.

Attachment of the 2-Methylphenyl Group

The phenyl substituent can be introduced through:

Suzuki-Miyaura Cross-Coupling: A boronic acid derivative of 2-methylphenyl can be coupled with halogenated cyclobutane precursors under palladium catalysis, providing regioselective attachment.

Grignard or Organolithium Reactions: Nucleophilic aromatic substitution via Grignard reagents or organolithiums on activated cyclobutane derivatives allows for phenyl incorporation, although with less regioselectivity compared to cross-coupling.

Carboxylic Acid Formation

The terminal carboxylic acid group is generally introduced through:

Oxidation of Alkyl Side Chains: Oxidative cleavage of side chains using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts alkyl groups into carboxylic acids.

Hydrolysis of Esters: If ester intermediates are employed, hydrolysis under acidic or basic conditions yields the free acid. This step is often optimized to prevent fluorine or phenyl group degradation.

Industrial-Scale Synthesis

The industrial synthesis emphasizes cost-effectiveness, safety, and environmental impact:

This process employs modern flow reactors, enabling large-scale production with high purity and minimal waste.

Reaction Mechanisms and Optimization

Fluorination

Electrophilic fluorination proceeds via the formation of a carbocation or radical intermediate, with regioselectivity governed by the electronic nature of the cyclobutane ring and substituents. Radical fluorination, often performed under UV or thermal initiation, benefits from the stability of the radical intermediates and the use of fluorine sources like Et₃N·3HF.

Ring Closure

Transition metal catalysis facilitates the intramolecular cyclization via oxidative addition and reductive elimination, with ligand choice and temperature optimization critical for selectivity.

Phenyl Group Attachment

Cross-coupling reactions involve transmetallation, oxidative addition, and reductive elimination steps. Ligand selection (e.g., phosphines) and base strength influence yield and regioselectivity.

Notes on Reaction Conditions and Challenges

Temperature Control: Many fluorination steps require low temperatures (-10°C to 0°C) to prevent over-fluorination or side reactions.

Selectivity: Achieving regio- and stereoselectivity in fluorination and phenyl attachment remains challenging; employing directing groups or protecting groups can improve outcomes.

Purification: Crystallization, chromatography, and distillation are employed to isolate high-purity products, with large-scale processes favoring crystallization for cost efficiency.

Research Discoveries and Data Tables

Recent advances have elucidated the reactivity of fluorinated cyclobutane derivatives, with key findings summarized below:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the carboxylic acid group to form alcohols or other reduced products.

Substitution: The fluorine atoms and the 2-methylphenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and appropriate catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Fluorinated Derivatives:

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of fluorinated pharmaceuticals.

Biological Probes: It can be used as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.

Industry:

Materials Science: The compound can be used in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.

Agriculture: It may find applications in the development of agrochemicals with improved efficacy and environmental compatibility.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid depends on its specific application. In drug development, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 3,3-difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid and analogous cyclobutane derivatives.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent Effects on Acidity :

- The trifluoromethyl group (C₆H₅F₅O₂, ) lowers the carboxylic acid’s pKa due to strong electron-withdrawing effects, whereas the 2-methylphenyl group (C₁₂H₁₂F₂O₂, ) may slightly raise pKa via electron donation.

- Hydroxy and CF₃ substitution (C₆H₇F₃O₃, ) introduces hydrogen bonding, useful in enzyme inhibition.

Lipophilicity and Bioavailability :

- The 2-methylphenyl substituent in the target compound enhances lipophilicity (clogP ~2.5 predicted), favoring membrane permeability compared to polar derivatives like the pyridinyl analog (clogP ~1.8, ).

- Chlorophenyl analogs (C₁₂H₁₃ClO₂, ) balance lipophilicity and halogen bonding for receptor targeting.

Synthetic Complexity :

- Multi-step synthesis is required for 3-fluoro-4-(trifluoroethoxy)phenyl derivatives (e.g., Reference Example C-24, ), while methyl-substituted analogs (C₆H₈F₂O₂, ) are simpler to prepare.

Hazard Profiles :

- The methyl-substituted compound (CAS 227607-43-4, ) is classified as hazardous (H314: skin/eye corrosion), whereas bulkier aryl groups may reduce volatility and reactivity.

Biological Activity

3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative notable for its unique structural features, including two fluorine atoms and a carboxylic acid functional group. These characteristics contribute to its significant biological activity, making it a subject of interest in medicinal chemistry and drug design.

- Molecular Formula : CHFO

- Molecular Weight : 226.22 g/mol

- CAS Number : 1783699-65-9

The presence of fluorine enhances the compound's binding affinity to biological targets, which may include enzymes and receptors. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, potentially influencing metabolic pathways and enzyme interactions.

Biological Activity

Research indicates that 3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid exhibits various biological activities:

- Enzyme Modulation : The compound can modulate enzyme functions through mechanisms such as competitive inhibition or allosteric effects. This modulation is crucial in pharmacological contexts where enzyme activity needs to be regulated.

- Binding Affinity : The incorporation of fluorine atoms significantly enhances the compound's interaction with specific molecular targets, affecting their activity. Studies suggest that fluorinated compounds often exhibit improved potency compared to their non-fluorinated counterparts due to increased hydrophobic interactions and altered electronic properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,3-Difluoro-1-(4-methylphenyl)cyclobutane-1-carboxylic acid | CHFO | Variation in phenyl substitution (4-methyl instead of 2-methyl) |

| 3,3-Difluorocyclobutanecarboxylic acid | CHFO | Lacks phenyl substitution; simpler structure |

| Methyl 3,3-difluorocyclobutane-1-carboxylate | CHFO | Ester form; different functional group configuration |

This table illustrates how variations in substitution patterns and functional groups influence the biological activity and chemical reactivity of these compounds.

Case Studies

Several studies have explored the biological implications of fluorinated compounds similar to 3,3-Difluoro-1-(2-methylphenyl)cyclobutane-1-carboxylic acid:

- Fluorinated Drug Potency : A study demonstrated that introducing a trifluoromethyl group at strategic positions on a phenolic ring can enhance the inhibition potency for serotonin uptake by six-fold compared to non-fluorinated analogs .

- Mechanisms of Action : Research has shown that fluorinated compounds can alter the pharmacokinetics and pharmacodynamics of drugs by modifying their interaction with metabolic enzymes. For instance, fluorination can lead to increased lipophilicity, enhancing cellular uptake .

Q & A

Q. Example Workflow :

Optimize structure at B3LYP/6-31G(d) level.

Calculate electrostatic potential surfaces to map reactive regions.

Compare with experimental kinetic data (e.g., hydrolysis rates) .

Advanced: How to address contradictions in reported biological activity (e.g., antifungal vs. inactivity)?

Methodological Answer:

- Structural analogs : Compare with difluoromethyl-containing compounds (e.g., 3-(difluoromethyl)-1-methylpyrazole-4-carboxamide), noting substituent effects on bioactivity .

- Assay conditions : Validate minimum inhibitory concentration (MIC) under standardized pH and temperature.

- Metabolite analysis : Use LC-MS to detect degradation products that may influence activity .

Case Study :

A cyclobutane derivative showed antifungal activity in vitro but failed in vivo due to rapid hepatic clearance. Adjusting logP via ester prodrugs improved bioavailability .

Advanced: What strategies enhance regioselectivity in derivatizing the cyclobutane core?

Methodological Answer:

- Directing groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) to steer functionalization to specific carbons .

- Metal catalysis : Pd-mediated C–H activation selectively modifies the para position of the 2-methylphenyl group .

- Steric control : Bulky reagents (e.g., ACE-Cl) favor less hindered sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.